molecular formula C18H26N6O2 B5550290 2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one

2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one

カタログ番号 B5550290
分子量: 358.4 g/mol
InChIキー: BXNYTVYSKXUDOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related spirocyclic compounds involves diverse strategies, including the reaction of dienones with barbituric acid and thiobarbituric acid under reflux conditions without a catalyst, leading to various spirocyclic derivatives. These syntheses are characterized by their efficiency and the use of straightforward reactions (Ahmed et al., 2012). Another method described involves Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, showcasing the diversity in synthetic routes for spirocyclic compounds (Yang et al., 2008).

Molecular Structure Analysis

The structure of spirocyclic compounds is often confirmed through various analytical techniques, including UV, IR, NMR, mass spectrometry, and elemental analysis. These methods provide detailed information about the molecular framework and are crucial for confirming the identity and purity of synthesized compounds (Ahmed et al., 2012).

Chemical Reactions and Properties

Spirocyclic compounds can participate in a variety of chemical reactions, reflecting their rich chemical reactivity. This includes their use as intermediates in the synthesis of pharmacologically active molecules, demonstrating their utility in medicinal chemistry (Yang et al., 2009).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as melting points and solubility, are important for their application in chemical synthesis and drug development. These properties can be influenced by the specific substituents and the overall molecular structure (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are central to the utility of spirocyclic compounds in synthesis and drug design. Studies on these compounds reveal insights into their behavior in chemical reactions and potential for modification to achieve desired properties (Iusupov et al., 2022).

科学的研究の応用

CCR8 Antagonists for Treating Respiratory Diseases

  • Research has identified 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists, indicating their potential for treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Antihypertensive Activity of Diazaspiro Compounds

  • Studies on diazaspiro compounds have shown significant antihypertensive effects. For instance, certain 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones exhibited promising results as antihypertensive agents in rats, pointing to their potential in treating high blood pressure conditions (Caroon et al., 1981).

Bioactivity and Synthesis for Various Disorders

  • A review on the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes highlighted their application in treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders, showcasing the versatility of diazaspiro compounds in pharmaceutical development (Blanco‐Ania et al., 2017).

Development of Orthosteric Fragments to Reduce Ligand Promiscuity

  • Research on diazaspiro orthosteric fragments, such as 3-(2-methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4 H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane, has provided insights into reducing promiscuity across aminergic G-protein-coupled receptors, which is critical for developing more targeted and effective therapeutic agents (Reilly et al., 2019).

特性

IUPAC Name

2-(3-methoxypropyl)-8-(7H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-26-9-3-8-23-10-18(6-4-14(23)25)5-2-7-24(11-18)17-15-16(20-12-19-15)21-13-22-17/h12-13H,2-11H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNYTVYSKXUDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCCN(C2)C3=NC=NC4=C3NC=N4)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypropyl)-8-(9H-purin-6-YL)-2,8-diazaspiro[5.5]undecan-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。